molecular formula C16H22N2O3 B2810675 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide CAS No. 1706220-69-0

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide

Cat. No. B2810675
CAS RN: 1706220-69-0
M. Wt: 290.363
InChI Key: BCQGMIRXJSVVLA-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide, also known as CEFO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthetic Approaches : The development of novel synthetic methods for compounds containing cyclohexene and furan units has been a subject of research. For instance, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides shows the versatility of oxalamides in organic synthesis (Mamedov et al., 2016).

  • Green Synthesis : The green synthesis of corrosion inhibitors from biomass platform molecules, which includes compounds similar to the query chemical, demonstrates the application of sustainable chemistry practices. Such approaches highlight the potential environmental benefits of utilizing green chemistry principles (Chen et al., 2021).

  • Stereoselective Routes : The research on stereoselective routes to polyhydroxylated cyclohexyl-β-amino acids using furan derivatives emphasizes the significance of stereochemistry in developing compounds with potential biological activity (Masesane & Steel, 2003).

Potential Applications

  • Catalytic Activity Enhancement : Studies on N,N'-Bisoxalamides, similar in function to the query compound, have shown to enhance the catalytic activity in Cu-catalyzed coupling reactions. Such findings suggest the potential of oxalamides in facilitating efficient synthetic pathways for complex organic molecules (Bhunia, Kumar, & Ma, 2017).

  • Antimicrobial and Antioxidant Activities : The synthesis and investigation of compounds containing furan and cyclohexene units for antimicrobial and antioxidant activities indicate the potential biological relevance of such compounds. This underscores the importance of exploring the biological properties of novel synthetic compounds (Devi et al., 2010).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(17-9-6-13-4-2-1-3-5-13)16(20)18-10-7-14-8-11-21-12-14/h4,8,11-12H,1-3,5-7,9-10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQGMIRXJSVVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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